

LY 3000328 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: LY 3000328

Cat. No.: B608732

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Application Notes and Protocols for LY3000328

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of LY3000328, a potent and selective Cathepsin S (Cat S) inhibitor, in various solvents.^{[1][2]} The included protocols offer step-by-step guidance for the preparation of stock and working solutions for both in vitro and in vivo studies.

Introduction

LY3000328 is a reversible, slow, tight-binding inhibitor of Cathepsin S, with an IC₅₀ of 7.7 nM for the human enzyme.^{[2][3]} It demonstrates high selectivity for Cathepsin S over other cathepsins such as L, K, B, and V.^[3] Cathepsin S plays a crucial role in the degradation of the invariant chain, a necessary step for Major Histocompatibility Complex (MHC) class II-mediated antigen presentation.^{[4][5]} By inhibiting Cathepsin S, LY3000328 can block this pathway, making it a subject of interest for research into autoimmune diseases and other inflammatory conditions.^{[4][5][6]}

Solubility Data

The solubility of LY3000328 has been determined in a variety of common laboratory solvents and solvent systems. It is highly soluble in dimethyl sulfoxide (DMSO). For aqueous solutions,

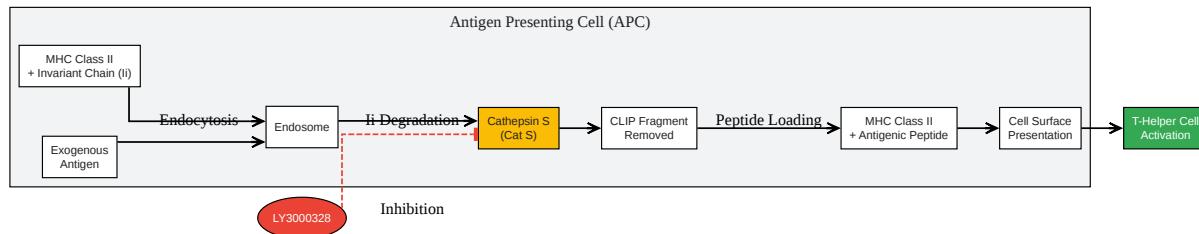
co-solvents are typically required. All quantitative data is summarized in the table below for easy comparison.

Solvent/Solvent System	Reported Solubility	Molar Concentration (approx.)	Source(s)
DMSO	97 mg/mL	200.19 mM	[2]
≥ 50 mg/mL	103.19 mM	[1] [7]	
30 mg/mL	61.91 mM	[3]	
≥ 24.25 mg/mL	50.05 mM	[4]	
DMF	30 mg/mL	61.91 mM	[3]
DMSO:PBS (pH 7.2) (1:1)	0.50 mg/mL	1.03 mM	[3]
Ethanol	Insoluble	-	[4]
Water	Insoluble	-	[4]

Note: The hygroscopic nature of DMSO can significantly impact the solubility of LY3000328. It is highly recommended to use fresh, newly opened DMSO for the preparation of solutions.[\[1\]](#)[\[2\]](#) [\[7\]](#) If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)[\[2\]](#)

Signaling Pathway of LY3000328 Action

LY3000328 inhibits Cathepsin S, which is a key enzyme in the antigen presentation pathway of antigen-presenting cells (APCs) like macrophages and B-lymphocytes.[\[5\]](#) The following diagram illustrates this mechanism of action.



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Caption: Mechanism of LY3000328 in blocking MHC Class II antigen presentation.

Experimental Protocols

Below are detailed protocols for preparing LY3000328 solutions for various experimental needs. For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[\[1\]](#)

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution that can be stored and diluted for future use.

Materials:

- LY3000328 powder (MW: 484.52 g/mol)
- Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Weigh out the desired amount of LY3000328 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.845 mg.
- Add the appropriate volume of fresh DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Vortex the solution vigorously to dissolve the compound. If necessary, use a sonicator or gently warm the solution to ensure complete dissolution.[\[2\]](#)
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)

Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)

This protocol describes the preparation of a vehicle solution suitable for animal administration. The final concentration of DMSO is 10%.

Materials:

- LY3000328 stock solution in DMSO (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)
- Sterile tubes

Procedure (for 1 mL of 2.5 mg/mL final concentration):

- Prepare a 25 mg/mL stock solution of LY3000328 in DMSO as described in Protocol 1.

- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.[1]
- Add 50 μ L of Tween-80 to the mixture and mix again until the solution is clear.[1]
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix to ensure a homogenous solution.
[1]
- The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a LY3000328 concentration of \geq 2.5 mg/mL.[1] Use this working solution immediately.

Protocol 3: Preparation of an In Vivo Formulation (with SBE- β -CD)

This protocol provides an alternative formulation using sulfobutylether- β -cyclodextrin (SBE- β -CD) as a solubilizing agent.

Materials:

- LY3000328 stock solution in DMSO
- 20% (w/v) SBE- β -CD in Saline
- Sterile tubes

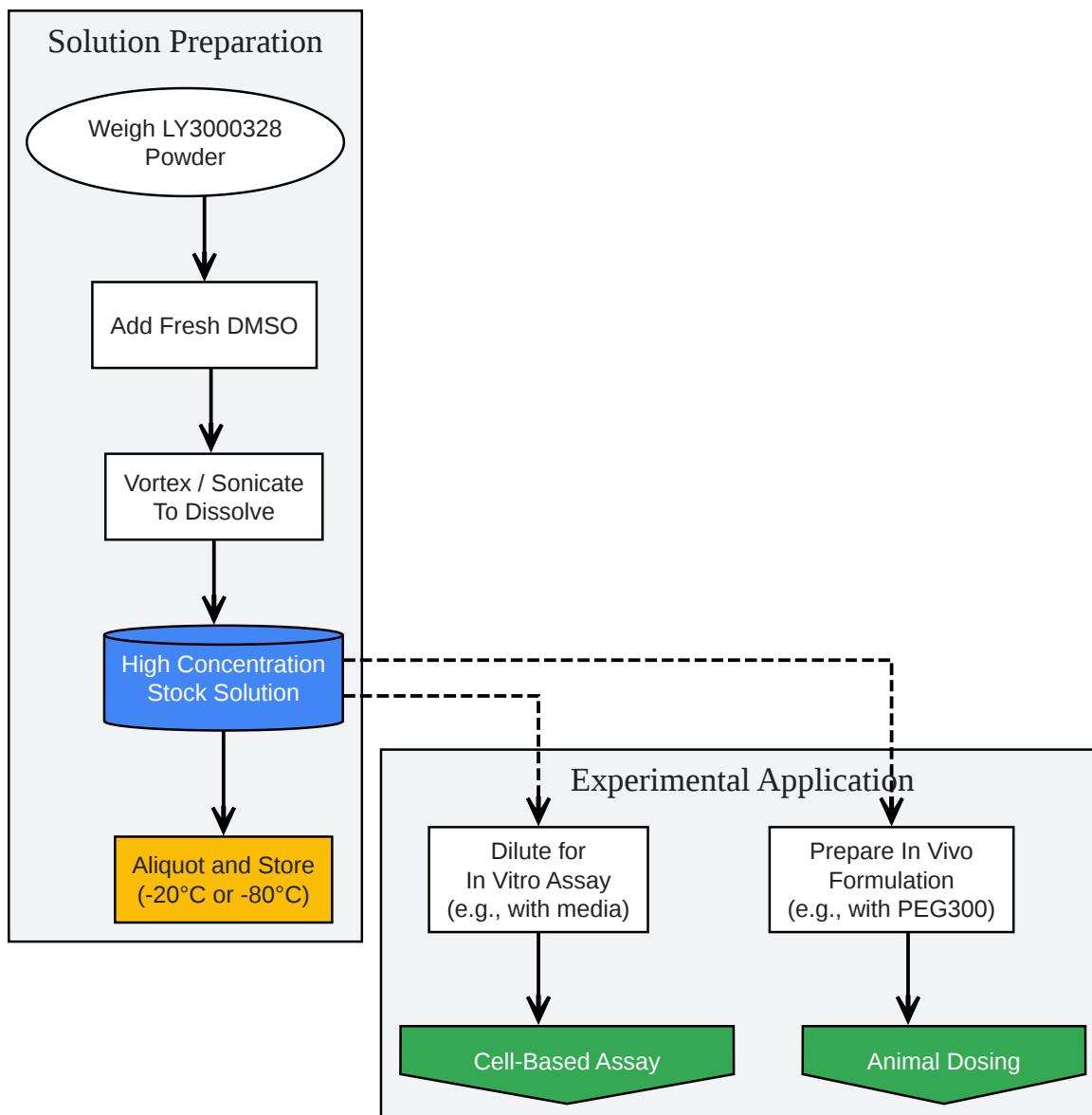
Procedure:

- Prepare a clear stock solution of LY3000328 in DMSO.
- Add the DMSO stock solution to the 20% SBE- β -CD in saline to achieve the desired final concentration. The recommended solvent ratio is 10% DMSO to 90% (20% SBE- β -CD in Saline).[1]
- For example, to prepare 1 mL of working solution, add 100 μ L of the DMSO stock to 900 μ L of the SBE- β -CD solution.

- Vortex until the solution is clear. This method can achieve a solubility of $\geq 2.5 \text{ mg/mL}$.[\[1\]](#)

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preparation and use of LY3000328 solutions in a research setting.



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Caption: General workflow for preparing and using LY3000328 solutions.

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